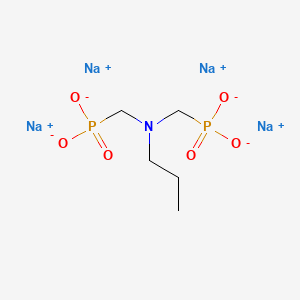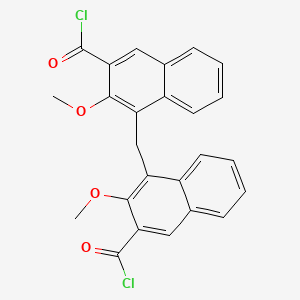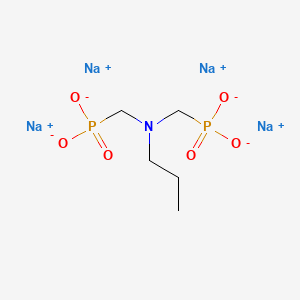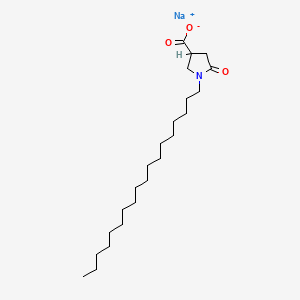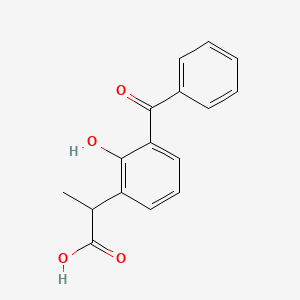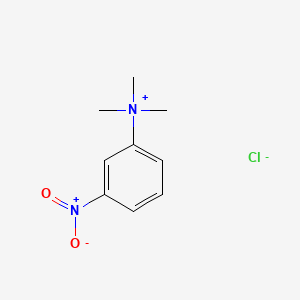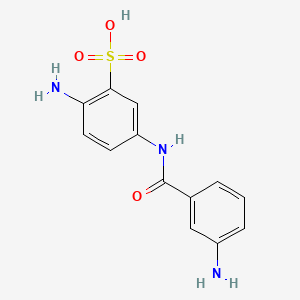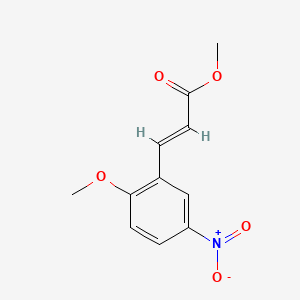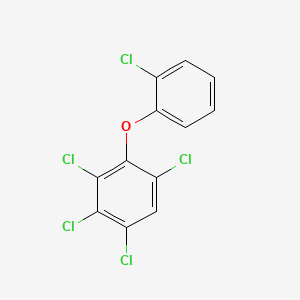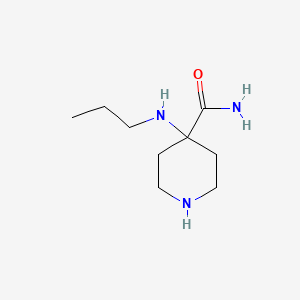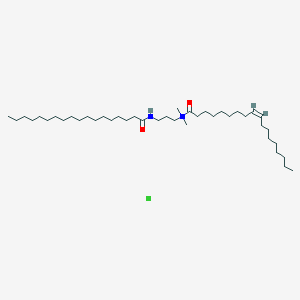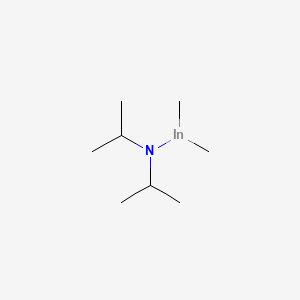
(Diisopropylamine)dimethylindium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Diisopropylamine)dimethylindium is a chemical compound with the molecular formula C8H20InN It is a coordination complex where diisopropylamine is bonded to dimethylindium
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Diisopropylamine)dimethylindium typically involves the reaction of diisopropylamine with dimethylindium chloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include low temperatures to control the reactivity of the intermediates and to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(Diisopropylamine)dimethylindium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form indium oxides and other oxidation products.
Reduction: It can be reduced under specific conditions to yield different indium-containing species.
Substitution: The diisopropylamine ligand can be substituted with other ligands, leading to the formation of new coordination complexes.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various ligands for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation reactions may yield indium oxides, while substitution reactions can produce new coordination complexes with different ligands.
Scientific Research Applications
(Diisopropylamine)dimethylindium has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other indium-containing compounds and as a reagent in various organic and inorganic reactions.
Biology: The compound’s potential biological activity is being explored, particularly in the context of its interactions with biomolecules.
Medicine: Research is ongoing to investigate its potential use in medical applications, such as imaging agents or therapeutic compounds.
Industry: this compound is used in the production of advanced materials, including semiconductors and other electronic components.
Mechanism of Action
The mechanism by which (Diisopropylamine)dimethylindium exerts its effects involves its ability to coordinate with various molecular targets The indium center can interact with different ligands, leading to changes in the electronic and structural properties of the compound
Comparison with Similar Compounds
Similar Compounds
Dimethylindium chloride: A related compound where the diisopropylamine ligand is absent.
Triisopropylamine: Another amine ligand that can form coordination complexes with indium.
N,N-Diisopropylethylamine: A similar amine used in various chemical reactions.
Uniqueness
(Diisopropylamine)dimethylindium is unique due to the presence of the diisopropylamine ligand, which imparts specific steric and electronic properties to the compound. This uniqueness makes it valuable in applications where selective reactivity and coordination are required.
Properties
CAS No. |
94236-83-6 |
|---|---|
Molecular Formula |
C8H20InN |
Molecular Weight |
245.07 g/mol |
IUPAC Name |
N-dimethylindiganyl-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C6H14N.2CH3.In/c1-5(2)7-6(3)4;;;/h5-6H,1-4H3;2*1H3;/q-1;;;+1 |
InChI Key |
YPCQOCAROMHOGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)[In](C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


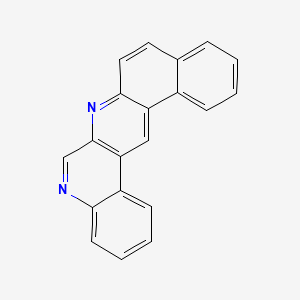
![Sodium 5-[(4-amino-2-chlorophenyl)azo]salicylate](/img/structure/B12665880.png)
